Ethyl 2-(2-methoxypyrimidin-5-yl)acetate
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Overview
Description
Ethyl 2-(2-methoxypyrimidin-5-yl)acetate is a chemical compound with the molecular formula C9H12N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methoxypyrimidin-5-yl)acetate typically involves the reaction of 2-methoxypyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxypyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-(2-methoxypyrimidin-5-yl)acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methoxypyrimidin-5-yl)acetate is not well-documented. as a pyrimidine derivative, it is likely to interact with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-chloropyrimidin-5-yl)acetate
- Ethyl 2-(2-hydroxypyrimidin-5-yl)acetate
- Ethyl 2-(2-aminopyrimidin-5-yl)acetate
Uniqueness
Ethyl 2-(2-methoxypyrimidin-5-yl)acetate is unique due to the presence of the methoxy group at the 2-position of the pyrimidine ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 2-(2-methoxypyrimidin-5-yl)acetate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-8(12)4-7-5-10-9(13-2)11-6-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
GBVNAUMHWSRCKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(N=C1)OC |
Origin of Product |
United States |
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